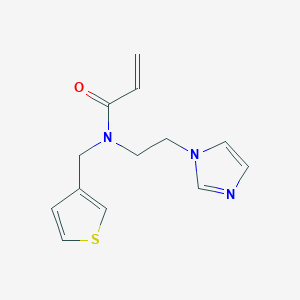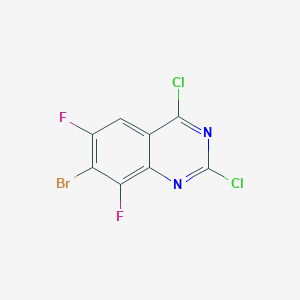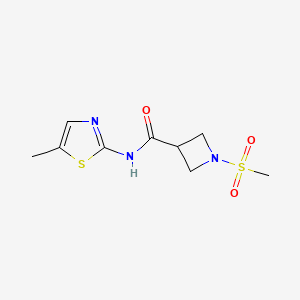![molecular formula C18H13ClN2O3 B3018787 [5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone CAS No. 489413-54-9](/img/structure/B3018787.png)
[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3- [5- (4-Chlorophenyl)furan-2-yl]acrylic acid” is a heterocyclic organic compound . It has an empirical formula of C13H9CIO3 and a molecular weight of 352.12 .
Molecular Structure Analysis
The SMILES string of this compound isOC(=O)\\C=C\\c1ccc(o1)-c2ccc(Cl)cc2 . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 195-199 °C (lit.) .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A novel series of pyrazoline derivatives, including the mentioned compound, were synthesized using microwave irradiation, offering a greener, more efficient alternative to conventional methods. These compounds were evaluated for anti-inflammatory and antibacterial activities. Notably, specific derivatives exhibited significant in vivo anti-inflammatory activity, and some showed potent antibacterial effects. This suggests their potential as molecular templates for developing new anti-inflammatory drugs (Ravula et al., 2016).
Antimicrobial Evaluation and Molecular Docking
Another study synthesized a series of derivatives for in vitro antimicrobial evaluation and in silico molecular docking and ADME prediction. These studies revealed good to moderate activity against bacterial strains, and molecular docking indicated favorable interactions with bacterial proteins, suggesting a promising avenue for antibiotic development (Mathew et al., 2020).
Antitubercular and Anticancer Potential
Derivatives have been synthesized and evaluated for their antitubercular and anticancer activities. The structural optimization based on interactions with human dihydroorotate dehydrogenase, a key enzyme in the pyrimidine biosynthesis pathway, underscores the compound's potential as a lead for developing antitubercular and anticancer agents (Gong et al., 2017).
Spectroscopic and Docking Studies for Antimicrobial Activity
Spectroscopic analysis and molecular docking studies of a particular derivative highlighted its antimicrobial properties. The compound demonstrated antibacterial and antifungal effects, further supported by molecular docking simulations that showed strong binding affinities, suggesting its utility in combating microbial resistance (Sivakumar et al., 2021).
Molecular Structure and Antimicrobial Activity of Diorganotin(IV) Complexes
Research into diorganotin(IV) complexes with hydrazone derivatives derived from the mentioned compound revealed their structure and antimicrobial activity. These complexes showed potential antibacterial effects against various bacteria, indicating their usefulness in developing new antimicrobial agents (Sedaghat et al., 2015).
Safety and Hazards
The compound has been classified as Aquatic Acute 1 and Eye Damage 1. The hazard statements include H318 (Causes serious eye damage) and H400 (Very toxic to aquatic life). Precautionary statements include P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJCZWDQKOAOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)
![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)
![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)

![Furan-2-yl(4-(3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperazin-1-yl)methanone](/img/structure/B3018723.png)
![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3018726.png)